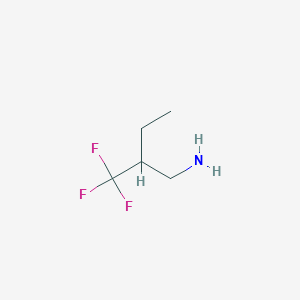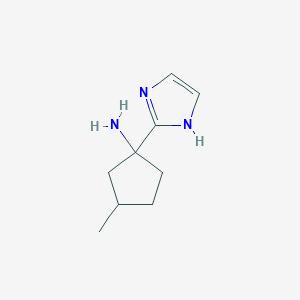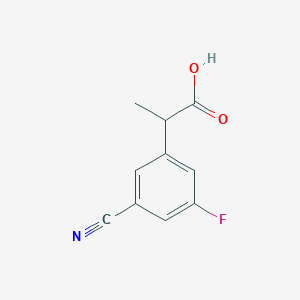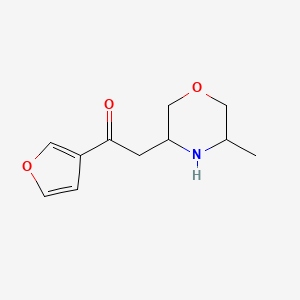
2-(Aminomethyl)-1,1,1-trifluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1,1,1-trifluorobutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluorobutane backbone This compound is of interest due to its unique chemical properties, which include the presence of both an amine group and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,1,1-trifluorobutane typically involves the reaction of 1,1,1-trifluorobutane with formaldehyde and ammonia.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reductive amination process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted trifluorobutane derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1,1,1-trifluorobutane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluorobutane involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)oxazoline
- 2-(Aminomethyl)furan
Uniqueness
2-(Aminomethyl)-1,1,1-trifluorobutane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C5H10F3N |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3 |
Clave InChI |
DEOOXUPGJFOQEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)


![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
